molecular formula C11H8N2O B081530 2-Amino-5-phenyl-3-furonitrile CAS No. 14742-32-6

2-Amino-5-phenyl-3-furonitrile

Cat. No. B081530
CAS RN: 14742-32-6
M. Wt: 184.19 g/mol
InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-3-furonitrile is a chemical compound with the CAS Number 14742-32-6 . It has a molecular weight of 184.2 and is also known by the synonyms 2-Amino-3-cyano-5-phenylfuran and 2-Amino-5-phenylfuran-3-carbonitrile .


Synthesis Analysis

2-Amino-5-phenyl-3-furonitrile is primarily used in the synthesis of pharmaceutical drugs . It is a key intermediate in the production of Furafylline, which is a selective inhibitor of cytochrome P450 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-phenyl-3-furonitrile . The InChI code is 1S/C11H8N2O/c12-7-9-6-10 (14-11 (9)13)8-4-2-1-3-5-8/h1-6H,13H2 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 196-197°C .

Scientific Research Applications

  • Bio-imaging Applications : Zhao et al. (2017) synthesized a compound using 2-amino-5-phenyl-3-furonitrile as a base for a fluorescent probe sensitive to hypochlorous acid, demonstrating its potential for bio-imaging in living cells (Zhao et al., 2017).

  • Pharmaceutical Synthesis : Choi et al. (2020) discussed the use of 2-furonitrile, a related compound, in the chemical industry as an intermediate in fine chemicals and pharmaceuticals, highlighting the relevance of this class of compounds in pharmaceutical synthesis (Choi et al., 2020).

  • Synthesis of Furan-2-iminophosphoranes : Yavari et al. (2022) synthesized furan-2-iminophosphoranes using a compound related to 2-amino-5-phenyl-3-furonitrile, demonstrating its utility in the synthesis of complex organic molecules (Yavari et al., 2022).

  • Nitric Oxide Release and Biological Evaluation : Medana et al. (1994) studied 4-Phenyl-3-furoxancarbonitrile for its capacity to release nitric oxide and its biological effects, indicating the potential biomedical applications of furoxancarbonitriles (Medana et al., 1994).

  • Antimicrobial Activity : Kumar et al. (2022) synthesized derivatives of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and evaluated their antimicrobial activity, highlighting the antimicrobial potential of furonitrile derivatives (Kumar et al., 2022).

  • Synthesis of Disazo Dyes : Karcı (2005) investigated the synthesis of disazo dyes derived from heterocyclic components, including furonitriles, emphasizing their application in dye manufacturing (Karcı, 2005).

  • Antibacterial Activities of Azo Receptors : Khanmohammadi et al. (2017) synthesized diaminomaleonitrile-based azo receptors using 2-amino-5-phenyl-3-furonitrile and evaluated their antibacterial activities, indicating their potential in developing new antibacterial agents (Khanmohammadi et al., 2017).

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, medical attention should be sought if symptoms occur .

Future Directions

2-Amino-5-phenyl-3-furonitrile has shown potential as an antiviral, antibacterial, and anticancer agent . It is also used in the synthesis of pesticides and herbicides, and in the dye industry for the production of vibrant and long-lasting colorants . The market for 2-Amino-5-phenyl-3-furonitrile is expected to experience significant growth in the coming years .

properties

IUPAC Name

2-amino-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDTJWGYWUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351238
Record name 2-amino-5-phenyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenyl-3-furonitrile

CAS RN

14742-32-6
Record name 2-amino-5-phenyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenylfuran-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 was prepared in 38% yield from 2-bromo acetophenone (1), similar to 2-amino-4,5-diphenylfuran-3-carbonitrile (see Example 5 above). 1H NMR (300 MHz, CDCl3) δ 7.50-7.47 (m, 2H), 7.39-7.33 (m, 2H), 7.27-7.25 (m, 1H), 6.54 (s, 1H), 4.86 (br, 2H). LCMS (ESI) m/z 185.0 (M+H)+.
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Synthesis routes and methods II

Procedure details

Add 68.6 ml (663 mmol) diethylamine dropwise to a mixture of 60.0 g (301 mmol) bromoacetophenone and 25.89 g (391.86 mmol) malononitrile in 130 ml DMF at RT (cooling is required to maintain the temperature). Towards the end of addition, remove the cooling, stir the mixture for 1 h at RT and then add water to 385 ml. Dilute with a further 125 ml water and stir for 20 min at RT. Filter off the precipitated solids with suction, wash twice with 125 ml water each time, dry under suction and wash with petroleum ether. Dry the residue at high vacuum. 33.3 g (50.1% of theor.) of the target compound is obtained as yellowish-brown crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Feng, JC Lancelot, AC Gillard… - Journal of …, 1998 - Wiley Online Library
… A solution of 2-amino-5-phenyl-3-furonitrile (2a) (8 g, 0.043 mole), 2,5-dimethoxytetrahydrofuran (5.6 ml, 0.043 mole) and 4-chloropyridinium chloride (3.15 g, 0.021 mole) in dioxane …
Number of citations: 11 onlinelibrary.wiley.com
V Laveglia, A Giachetti, L Cerofolini… - Journal of Chemical …, 2021 - ACS Publications
Nuclear magnetic resonance (NMR) is an effective, commonly used experimental approach to screen small organic molecules against a protein target. A very popular method consists …
Number of citations: 4 pubs.acs.org

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